

N-(2-Aminoethyl)piperidine chemical properties

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Compound of Interest

Compound Name: *N*-(2-Aminoethyl)piperidine

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An In-depth Technical Guide on the Core Chemical Properties of **N-(2-Aminoethyl)piperidine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Aminoethyl)piperidine is a versatile diamine that serves as a crucial building block in the synthesis of a wide range of biologically active compounds. Its unique structural features, combining a primary and a tertiary amine, make it a valuable synthon in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the core chemical and physical properties of **N-(2-Aminoethyl)piperidine**, detailed experimental protocols for its synthesis and representative reactions, and its involvement in biological signaling pathways. All quantitative data are summarized in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Chemical and Physical Properties

N-(2-Aminoethyl)piperidine, also known as 1-(2-aminoethyl)piperidine or 2-(piperidin-1-yl)ethanamine, is a clear, colorless to yellow liquid. It is characterized by the presence of both a primary amine group at the terminus of an ethyl chain and a tertiary amine group within the piperidine ring. This dual functionality imparts distinct chemical properties, allowing for selective reactions at either amine center.

Identifiers and General Properties

Property	Value	Reference
CAS Number	27578-60-5	[1][2][3]
Molecular Formula	C7H16N2	[1][2][3]
Molecular Weight	128.22 g/mol	[1][4]
IUPAC Name	2-(Piperidin-1-yl)ethan-1-amine	[2]
Synonyms	1-(2-Aminoethyl)piperidine, 2-Piperidinoethylamine	[5]
InChI Key	CJNRGSHEMCMUOE-UHFFFAOYSA-N	[2]
SMILES	NCCN1CCCCC1	[2]

Physical Properties

Property	Value	Reference
Appearance	Clear colorless to yellow liquid	[1][2]
Boiling Point	186 °C	[1][6]
Melting Point	67-70 °C	[1]
Density	0.899 g/mL at 25 °C	[1][6]
Refractive Index	n _{20/D} 1.473	[1][6]
Flash Point	58 °C (136.4 °F) - closed cup	[6][7]
Water Solubility	Partly miscible	[1]

Chemical Properties

Property	Value	Reference
pKa1	6.38	[1]
pKa2	9.89 (at 30 °C)	[1]
Stability	Air sensitive. Stable under recommended storage conditions.	[1]
Reactivity	Reacts with acids, oxidizing agents, acid anhydrides, and acid chlorides.	[8]

Experimental Protocols

Synthesis of N-(2-Aminoethyl)piperidine Derivatives

A common application of **N-(2-Aminoethyl)piperidine** is in the synthesis of more complex molecules, such as ligands for the sigma-1 (σ 1) receptor. The following is a representative protocol for the synthesis of a 4-(2-aminoethyl)piperidine derivative, adapted from the literature. [2][9]

Protocol: Synthesis of a 4-(2-Aminoethyl)piperidine-based σ 1 Receptor Ligand

Materials:

- N-protected 4-piperidone (e.g., N-Boc-4-piperidone)
- Wittig reagent (e.g., (Carbethoxymethylene)triphenylphosphorane)
- Palladium on carbon (Pd/C) catalyst
- Hydrogen gas (H₂)
- Lithium aluminum hydride (LiAlH₄)
- Methanesulfonyl chloride
- Primary or secondary amine of choice

- Appropriate solvents (e.g., Toluene, Methanol, THF, Dichloromethane)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)

Methodology:

- **Wittig Reaction:** To a solution of N-protected 4-piperidone in toluene, add the Wittig reagent. Heat the mixture to reflux and monitor the reaction by TLC. Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the product to yield the corresponding α,β -unsaturated ester.
- **Hydrogenation:** Dissolve the α,β -unsaturated ester in methanol and add a catalytic amount of Pd/C. Place the mixture under a hydrogen atmosphere and stir until the reaction is complete (as monitored by TLC or NMR). Filter off the catalyst and concentrate the filtrate to obtain the saturated ester.
- **Reduction to Alcohol:** In a separate flask, prepare a suspension of LiAlH_4 in THF. Cool the suspension to 0 °C and slowly add a solution of the saturated ester in THF. Allow the reaction to warm to room temperature and stir until complete. Carefully quench the reaction with water and sodium hydroxide solution, filter the solid, and concentrate the filtrate to yield the corresponding alcohol.
- **Mesylation and Amination:** Dissolve the alcohol in dichloromethane and cool to 0 °C. Add methanesulfonyl chloride and a non-nucleophilic base (e.g., triethylamine). After stirring, add the desired primary or secondary amine. Allow the reaction to proceed to completion.
- **Deprotection and Final Product Formation:** Remove the N-protecting group under appropriate conditions (e.g., TFA for Boc group). The resulting product is the desired 4-(2-aminoethyl)piperidine derivative.

Reaction with Salicylaldehyde

N-(2-Aminoethyl)piperidine readily undergoes condensation reactions with aldehydes to form Schiff bases. This is a common method for preparing multidentate ligands.^{[6][10]}

Protocol: Synthesis of a Schiff Base Ligand from **N-(2-Aminoethyl)piperidine** and Salicylaldehyde

Materials:

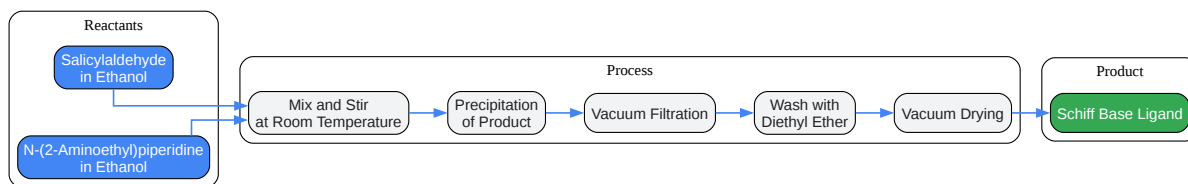
- **N-(2-Aminoethyl)piperidine**
- Salicylaldehyde
- Ethanol
- Diethyl ether

Methodology:

- Dissolve salicylaldehyde in a minimal amount of ethanol in a round-bottom flask.
- In a separate beaker, dissolve an equimolar amount of **N-(2-Aminoethyl)piperidine** in ethanol.
- Slowly add the **N-(2-Aminoethyl)piperidine** solution to the salicylaldehyde solution with stirring at room temperature.
- A yellow precipitate should form. Continue stirring for 1-2 hours to ensure the reaction goes to completion.
- Collect the precipitate by vacuum filtration and wash with cold diethyl ether.
- Dry the product in a vacuum desiccator. The resulting solid is the Schiff base ligand.

Visualization of Workflows and Pathways

Experimental Workflow: Synthesis of a Schiff Base Ligand

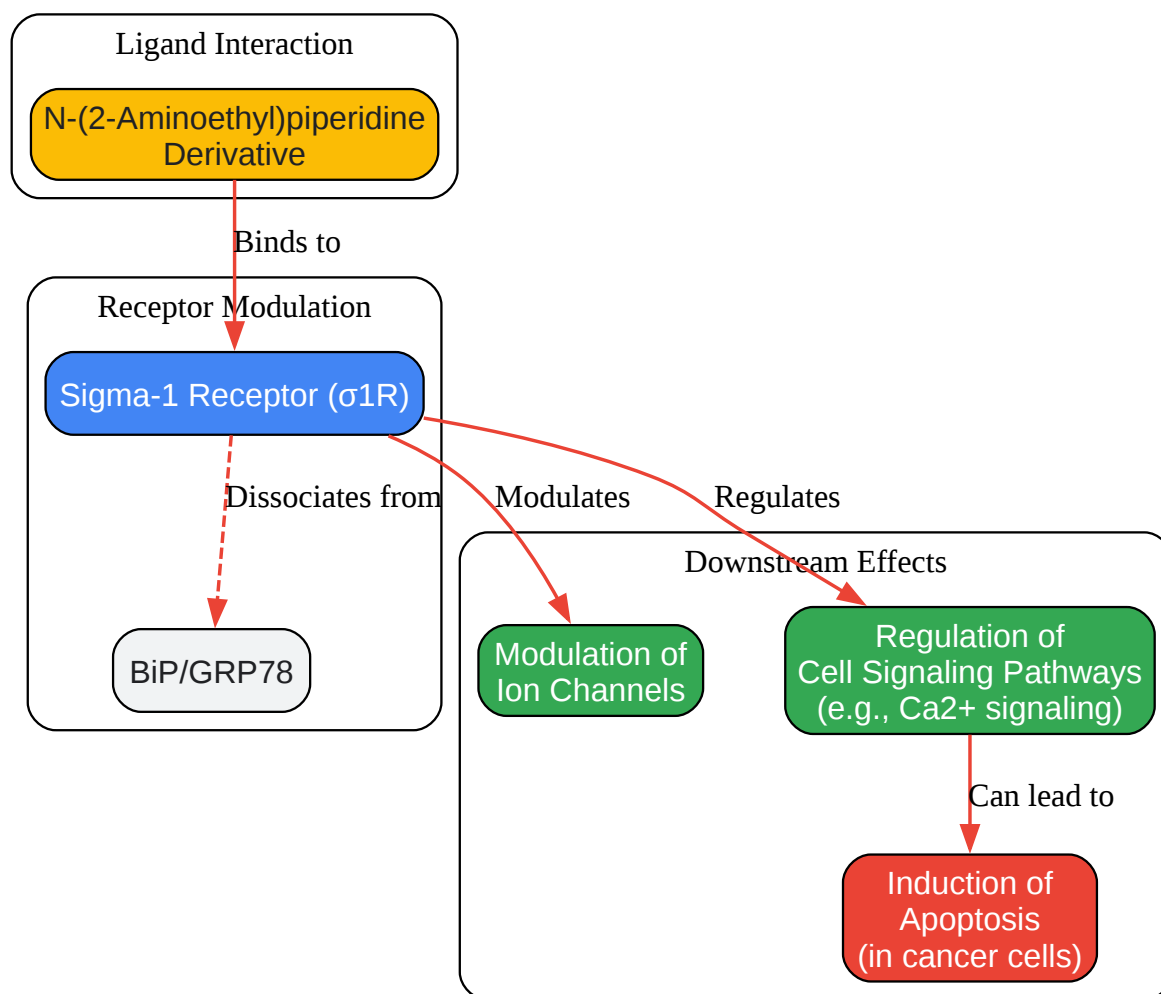


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Caption: Workflow for the synthesis of a Schiff base ligand.

Signaling Pathway: N-(2-Aminoethyl)piperidine Derivatives and the Sigma-1 Receptor

Derivatives of **N-(2-Aminoethyl)piperidine** have been identified as high-affinity ligands for the sigma-1 (σ_1) receptor, a unique intracellular chaperone protein.^{[2][11]} The interaction of these ligands with the σ_1 receptor can modulate various downstream cellular processes.



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